7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 1488303-26-9
VCID: VC2841601
InChI: InChI=1S/C9H17NO2/c1-2-8-5-10-6-9(12-8)3-4-11-7-9/h8,10H,2-7H2,1H3
SMILES: CCC1CNCC2(O1)CCOC2
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane

CAS No.: 1488303-26-9

Cat. No.: VC2841601

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane - 1488303-26-9

Specification

CAS No. 1488303-26-9
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name 7-ethyl-2,6-dioxa-9-azaspiro[4.5]decane
Standard InChI InChI=1S/C9H17NO2/c1-2-8-5-10-6-9(12-8)3-4-11-7-9/h8,10H,2-7H2,1H3
Standard InChI Key CDYCWZNLDCNPTB-UHFFFAOYSA-N
SMILES CCC1CNCC2(O1)CCOC2
Canonical SMILES CCC1CNCC2(O1)CCOC2

Introduction

Chemical Structure and Properties

Structural Characteristics

7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings are connected through a single atom. The compound features a specific molecular arrangement with an ethyl substituent at position 7, which distinguishes it from related analogs. The spirocyclic framework contains two oxygen atoms and one nitrogen atom within its structure, creating a complex three-dimensional molecular architecture. This heterocyclic composition contributes significantly to its chemical reactivity and biological properties.

Synthesis Methods

General Synthetic Approaches

The synthesis of 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane likely follows similar pathways to those established for related spirocyclic compounds. Based on the synthesis patterns of analogous structures, it typically involves multi-step organic reactions starting from simpler precursors. The general approach often includes the cyclization of appropriate diols and amines under controlled conditions. For spirocyclic compounds of this class, the reaction conditions typically require acidic catalysts to facilitate the formation of the distinctive spirocyclic structure.

Industrial Production Considerations

In an industrial context, the production of this compound would likely involve optimized reaction conditions using continuous flow reactors to ensure consistency and efficiency. The selection of appropriate solvents, temperature, and pressure parameters would be critical for maximizing yield and purity. Following the reaction, purification techniques such as recrystallization or chromatography would be employed to obtain the final product with high purity standards.

Chemical Reactivity

Reaction Patterns

The reactivity of 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane is influenced by its unique structural features, particularly the presence of oxygen and nitrogen atoms within the spirocyclic framework. Like related compounds, it can likely participate in various types of chemical reactions:

  • Oxidation reactions - utilizing oxidizing agents such as potassium permanganate or chromic acid

  • Reduction reactions - employing reducing agents like lithium aluminum hydride

  • Substitution reactions - particularly at the nitrogen position

  • Ring-opening reactions - under specific conditions

The ethyl substituent introduces additional reactivity compared to the methyl analog, potentially offering more points for chemical modification.

Common Reagents and Reaction Conditions

Table 1: Predicted Reaction Conditions for 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane

Reaction TypeCommon ReagentsTypical ConditionsExpected Products
OxidationKMnO4, H2CrO4Aqueous or organic solvents, room temperature to elevated temperaturesOxidized derivatives at various positions
ReductionLiAlH4, H2/catalystAnhydrous conditions, inert atmosphereReduced forms with modified functional groups
SubstitutionAlkyl halides, strong basesVarious solvents, controlled temperatureN-substituted derivatives
Ring modificationLewis acids, nucleophilesControlled conditions, specific catalystsRing-expanded or contracted products

Comparison with Related Compounds

Structural Analogs

7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane belongs to a family of related spirocyclic compounds that share core structural features but differ in substituents and heteroatom arrangements. The following table compares key features of this compound with structurally related analogs:

Table 2: Comparison of 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane with Related Compounds

CompoundKey Structural FeaturesNotable Biological Activity
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decaneEthyl substituent at position 7Enhanced antifungal properties
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decaneMethyl substituent at position 7Moderate antimicrobial activity
1,4-Dioxa-8-azaspiro[4.5]decaneDifferent arrangement of heteroatomsModerate antimicrobial activity
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylateAdditional carboxylate functional groupDifferent reactivity profile

Structure-Activity Relationships

Research Applications

Medicinal Chemistry

The unique structural features and biological activity profile of 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane make it valuable in medicinal chemistry research. Potential applications include:

  • Development of novel antifungal agents with improved efficacy

  • Creation of chemical probes for studying biological pathways

  • Use as a scaffold for the synthesis of more complex bioactive molecules

  • Investigation of structure-activity relationships to optimize biological activity

The compound's enhanced antifungal properties make it particularly interesting for developing new treatments for fungal infections.

Synthetic Chemistry

In synthetic chemistry, 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane can serve as:

  • An intermediate in multi-step organic synthesis

  • A building block for the creation of more complex molecular structures

  • A model compound for studying spirocyclization reactions

  • A platform for investigating selective functionalization strategies

Its unique spirocyclic structure provides opportunities for exploring novel synthetic methodologies and reaction pathways.

Analytical Methods

Identification and Characterization

Several analytical techniques are suitable for identifying and characterizing 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - providing detailed structural information

  • Mass Spectrometry - confirming molecular weight and fragmentation patterns

  • Infrared Spectroscopy - identifying functional groups

  • X-ray Crystallography - determining three-dimensional structure if crystalline samples can be obtained

These techniques collectively provide comprehensive structural confirmation and purity assessment.

Analytical MethodKey ParametersTypical Acceptance Criteria
HPLCRetention time, peak area>98% purity, single major peak
TLCRf value, single spotSingle spot with appropriate developing system
Elemental AnalysisC, H, N, O percentagesWithin ±0.4% of theoretical values
Melting PointTemperature rangeNarrow range (<2°C spread)

Future Research Directions

Structure Optimization

Future research on 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane could focus on structural modifications to further enhance its properties. These might include:

  • Exploring different substituents beyond ethyl to optimize biological activity

  • Investigating the effects of additional functional groups on the spirocyclic core

  • Developing asymmetric synthesis methods to access specific stereoisomers

  • Creating hybrid molecules incorporating the spirocyclic framework with other bioactive moieties

Such structural optimization could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Expanded Applications

Additional research opportunities include:

  • Comprehensive evaluation of antimicrobial spectrum beyond antifungal activity

  • Assessment of potential activity against drug-resistant pathogens

  • Investigation of possible applications in materials science or catalysis

  • Development of novel synthetic methodologies leveraging the unique spirocyclic structure

These expanded applications could significantly broaden the utility of this compound class in various scientific disciplines.

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